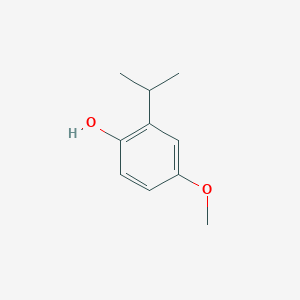

2-Isopropyl-4-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMALMMKIARHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593146 | |

| Record name | 4-Methoxy-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13522-86-6 | |

| Record name | 4-Methoxy-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Isopropyl 4 Methoxyphenol

Green and Sustainable Synthesis Pathways

Coumarin (B35378) Fragmentation Approaches in Flow Chemistry

A novel approach to synthesizing 2-isopropyl-4-methoxyphenol involves the fragmentation of coumarin derivatives within a continuous flow chemistry setup. researchgate.netfigshare.comresearchgate.netresearchgate.net This method stands out for its potential to enhance reaction control, improve safety, and allow for scalable production. researchgate.netfigshare.comresearchgate.netresearchgate.net Flow chemistry, by its nature, offers precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity. niper.gov.in The use of a coumarin-based starting material provides a unique entry point to the desired phenol (B47542) structure through a fragmentation reaction. researchgate.netfigshare.comresearchgate.netresearchgate.net

Rhenium-Catalyzed Isopropylation of Mequinol

An alternative green route is the rhenium-catalyzed isopropylation of mequinol (4-methoxyphenol). researchgate.netfigshare.comresearchgate.netresearchgate.net This method utilizes a rhenium catalyst, specifically dirhenium decacarbonyl, to facilitate the direct addition of an isopropyl group from propylene (B89431) to the mequinol backbone at elevated temperatures and pressures. google.comgoogleapis.com This catalytic approach is advantageous as it directly forms the desired carbon-carbon bond with high atom economy. google.comgoogleapis.com The reaction demonstrates good regioselectivity, favoring the formation of the this compound isomer. orgsyn.org

Regioselective Bromination and Copper-Catalyzed Methoxylation of 2-Isopropylphenol (B134262)

A highly efficient, two-step process starting from the readily available 2-isopropylphenol has been developed, which involves a highly regioselective bromination followed by a copper-catalyzed methoxylation. researchgate.netfigshare.comresearchgate.netresearchgate.net The initial bromination step selectively introduces a bromine atom at the 4-position of the phenol ring. researchgate.netfigshare.comresearchgate.netresearchgate.net The regioselectivity of this bromination can be influenced by the choice of solvent. youtube.com For instance, using N-bromosuccinimide (NBS) in toluene (B28343) can favor ortho-bromination, while performing the reaction in acetonitrile (B52724) can lead to a higher yield of the para-brominated product. youtube.com The subsequent step employs a copper catalyst to replace the bromine atom with a methoxy (B1213986) group, yielding this compound in high yield. researchgate.netfigshare.comresearchgate.netresearchgate.net This Ullmann-type condensation is a well-established method for forming aryl ethers. acs.org

Development of a Robust Two-Step Process from 2-Isopropylphenol

Building upon the principles of regioselective halogenation and subsequent etherification, a robust and scalable two-step process has been established as a preferred manufacturing route. researchgate.netfigshare.comresearchgate.netresearchgate.net This process begins with the highly regioselective bromination of 2-isopropylphenol to produce 4-bromo-2-isopropylphenol (B32581). google.comgoogle.com To facilitate purification and handling, the intermediate is often isolated as a stable co-crystal with 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netfigshare.comresearchgate.netresearchgate.netgoogle.comgoogle.com This co-crystal is then subjected to a copper-catalyzed methoxylation reaction using a methoxide (B1231860) source, such as sodium methoxide, to yield the final product, this compound. google.comgoogle.com This process has been successfully demonstrated on a plant scale, highlighting its low process mass intensity and cost-effectiveness. researchgate.netfigshare.comresearchgate.netresearchgate.net

| Step | Reagents and Conditions | Intermediate/Product | Key Features |

| 1. Regioselective Bromination | 2-isopropylphenol, N-bromosuccinimide (NBS), Methanesulfonic acid (MSA) | 4-bromo-2-isopropylphenol | High regioselectivity for the para position. google.comgoogle.com |

| Co-crystal Formation | 4-bromo-2-isopropylphenol, DABCO | 4-bromo-2-isopropylphenol DABCO co-crystal | Facilitates isolation and purification. researchgate.netfigshare.comresearchgate.netresearchgate.netgoogle.comgoogle.com |

| 2. Copper-Catalyzed Methoxylation | 4-bromo-2-isopropylphenol DABCO co-crystal, Copper(I) source, Sodium methoxide, DMF | This compound | High yield, demonstrated scalability. researchgate.netfigshare.comresearchgate.netresearchgate.netgoogle.comgoogle.com |

Alternative Synthetic Routes and Methodological Innovations

Beyond the green and sustainable pathways, other synthetic strategies have been investigated, offering alternative approaches to the synthesis of this compound.

Grignard Reaction and Subsequent Reduction Methods

An alternative synthesis route starts from 2-acetyl-4-methoxyphenol. google.com This method involves a Grignard reaction, a powerful tool for carbon-carbon bond formation, followed by a reduction step to furnish this compound. niper.gov.ingoogle.com The Grignard reaction would typically involve the addition of a methylmagnesium halide to the acetyl group, forming a tertiary alcohol, which is then reduced to the isopropyl group. While effective, this route can involve multiple steps and potentially harsh reaction conditions. google.com

High-Temperature and High-Pressure Synthesis from Mequinol

An alternative route to this compound involves the direct isopropylation of mequinol. google.comgoogle.com This process is conducted under conditions of high temperature and high pressure, utilizing propylene in the presence of a dirhenium decarbonyl catalyst. google.comgoogle.com While this method provides a direct pathway to the target molecule, it necessitates specialized equipment to handle the high-pressure conditions. google.comgoogle.com

This approach is one of several alternatives explored to improve upon initial multi-step synthetic routes. researchgate.netacs.org Other strategies include a coumarin fragmentation approach in flow and a two-step process involving the bromination and subsequent methoxylation of 2-isopropylphenol. researchgate.netacs.org The selection of a particular synthetic route on an industrial scale often depends on a variety of factors, including cost, scalability, and environmental impact. researchgate.net

Optimization of Synthetic Efficiency and Scalability in Industrial and Research Settings

The drive for more sustainable and cost-effective pharmaceutical manufacturing has led to significant efforts in optimizing the synthesis of this compound. researchgate.netresearchgate.net Key areas of focus include reducing the process mass intensity, enhancing yield and purity, and assessing the environmental impact of the synthetic processes. researchgate.netresearchgate.net

Process Mass Intensity (PMI) is a key metric in green chemistry that measures the total mass of materials used to produce a specific mass of product. researchgate.netwhiterose.ac.uk A lower PMI indicates a more efficient and less wasteful process. In the context of manufacturing the active pharmaceutical ingredient (API) Gefapixant, for which this compound is a crucial intermediate, significant strides have been made in reducing PMI. researchgate.netcolab.ws

| Process Generation | Process Type | Step-PMI | PMI Reduction |

|---|---|---|---|

| Second Generation | Two-step batch-batch | 17.16 | - |

| Flow-batch Process | Flow-based formylation and batch cyclization | 7.86 | 54% |

Achieving high yield and purity is paramount in the synthesis of pharmaceutical intermediates. For this compound, a highly regioselective bromination of 2-isopropylphenol has been developed. researchgate.netacs.org This is followed by the isolation of a bromophenol DABCO cocrystal, which then undergoes a copper-catalyzed methoxylation to deliver the final product in high yield. researchgate.netacs.org

In one patented method, the reaction of a compound with another in the presence of CuI and K2CO3 in DMF at 110°C for 24 hours resulted in a yield of 81.0% with a purity of 96.1%. google.com Another process describes the use of a cooled solution of 1-(2-hydroxy-5-methoxy-phenyl)-ethanone in THF with the gradual addition of a MeMgCl solution, which showed more than 98% conversion to the intermediate 2-(1-hydroxy-1-methyl-ethyl)-4-methoxy-phenol. newdrugapprovals.org

| Method | Yield | Purity |

|---|---|---|

| CuI/K2CO3 catalyzed reaction | 81.0% | 96.1% |

| MeMgCl in THF | >98% conversion | Not specified |

| Validated scale-up production | 53.4–57.1% (overall) | 99.95–99.98% (HPLC) |

Derivatization and Functionalization of 2 Isopropyl 4 Methoxyphenol

Synthesis of Phenoxy Diaminopyrimidine Compounds (e.g., Gefapixant Citrate (B86180) Core)

A significant application of 2-isopropyl-4-methoxyphenol is in the synthesis of phenoxy diaminopyrimidine compounds, which form the core structure of drugs like Gefapixant. epa.govgoogle.com This process involves a multi-step synthetic pathway that has been optimized for efficiency and sustainability. epa.gov

The initial step in building the phenoxy diaminopyrimidine structure is the alkylation of the phenolic hydroxyl group of this compound. google.com This is achieved through a reaction with chloroacetonitrile (B46850) to yield the key intermediate, 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile. google.comillinois.edu

The reaction can be carried out under various conditions. One method involves using potassium carbonate in acetonitrile (B52724). google.com Another approach utilizes sodium hydroxide (B78521) in a solvent mixture of toluene (B28343) and N-methylpyrrolidinone (NMP). google.comnewdrugapprovals.org In a specific example, a solution of this compound in toluene and NMP is cooled, and then sodium hydroxide and chloroacetonitrile are added sequentially while maintaining a low temperature (below 10 °C). newdrugapprovals.org After aging, the mixture is diluted with toluene and water, and the organic layer containing the product is separated. newdrugapprovals.org This process can achieve a yield of approximately 94-95%. google.comnewdrugapprovals.org An alternative procedure uses toluene-4-sulfonic acid cyanomethyl ester and potassium carbonate in 2-butanone. newdrugapprovals.org

Table 1: Synthesis of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile

| Reagents | Solvents | Key Conditions | Yield |

|---|---|---|---|

| Chloroacetonitrile, Potassium Carbonate | Acetonitrile | - | - |

| Chloroacetonitrile, Sodium Hydroxide | Toluene, NMP | <10 °C | ~94-95% google.comnewdrugapprovals.org |

The acetonitrile intermediate undergoes further transformations to form the diaminopyrimidine ring. A crucial step involves the reaction of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile with a formamide (B127407) equivalent, such as Bredereck's reagent, to form an enamine intermediate like 3,3-bis-dimethylamino-2-(2-isopropyl-4-methoxy-phenoxy)-propionitrile. illinois.edunewdrugapprovals.org This intermediate is not typically isolated. newdrugapprovals.org

This is followed by reaction with aniline (B41778) hydrochloride, which leads to the formation of 2-(2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile. newdrugapprovals.org The subsequent cyclization with guanidine (B92328) hydrochloride in a suitable solvent like N-methylpyrrolidinone (NMP) at elevated temperatures (e.g., 115-120 °C) yields the core structure, 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine. google.comnewdrugapprovals.org

The final steps involve sulfonation of the benzene (B151609) ring. The 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine is treated with chlorosulfonic acid in acetonitrile to generate a sulfonyl chloride intermediate. google.comgoogle.com This intermediate is then quenched with aqueous ammonium (B1175870) hydroxide to produce the final sulfonamide, 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide, the free base of Gefapixant. google.comgoogle.com

In an effort to develop a greener and more sustainable manufacturing process for Gefapixant Citrate, significant innovations have been made, including the use of flow chemistry. epa.gov Merck developed a process that includes an innovative diaminopyrimidine synthesis using a hybrid flow-batch system. epa.gov This approach, combined with a simplified, direct sulfonamide synthesis, contributes to a more efficient and environmentally friendly process. epa.gov The use of flow chemistry can offer advantages in terms of reaction control, safety, and scalability for the synthesis of pyrimidine-based compounds. mdpi.comrsc.org This optimized process led to a substantial reduction in the process mass intensity (PMI), a measure of manufacturing efficiency, and a six-fold decrease in raw material costs compared to the initial route. epa.gov

Multi-Step Conversions to Amine Compounds

Development of Other Analogues and Structurally Related Derivatives

The reactivity of the phenolic hydroxyl group in this compound also allows for the synthesis of other derivatives through reactions like esterification and etherification, as well as aminomethylation reactions to form Mannich bases.

The phenolic hydroxyl group of this compound can readily undergo esterification and etherification. Etherification can be achieved by reacting the phenol (B47542) with various alkylating agents. google.comgoogle.com For instance, the Williamson ether synthesis provides a general route. More specific methods include reacting the phenol with dialkyl carbonates at temperatures between 100°C and 350°C. google.com Palladium-catalyzed etherification using 2,3-allenylic carbonates has also been demonstrated for phenols, offering a route to allenic aromatic ethers. nih.gov The synthesis of O6-ethers of nucleosides has been accomplished in a two-step, one-pot process that could be conceptually applied to phenols, involving activation with BOP reagent and cesium carbonate followed by reaction with an alcohol or phenol. nih.gov

Esterification can be accomplished by reacting the phenol with acyl chlorides or anhydrides, often in the presence of a base or catalyst. For example, the synthesis of 4-(isopropoxymethyl)-2-methoxyphenyl isobutyrate and butyrate (B1204436) was achieved by reacting 4-(isopropoxymethyl)-2-methoxyphenol with the corresponding acyl chlorides. aip.org

Table 2: General Reactions of the Phenolic Hydroxyl Group

| Reaction Type | General Reagents | Potential Products |

|---|---|---|

| Etherification | Alkyl halides, Dialkyl carbonates, Alcohols | Alkyl aryl ethers |

The aromatic ring of phenols is susceptible to electrophilic substitution, including the Mannich reaction, which introduces an aminomethyl group onto the ring. nih.gov This reaction involves the condensation of a compound with an active hydrogen atom (the phenol), formaldehyde, and a primary or secondary amine. nrfhh.comcore.ac.uk For phenols, the aminomethylation typically occurs at the ortho or para positions relative to the hydroxyl group. nih.gov

While specific examples of Mannich base derivatives starting directly from this compound are not detailed in the provided sources, the synthesis of related structures like 4-piperidinomethyl-2-isopropyl-5-methylphenol illustrates the principle. The synthesis of Mannich bases from various flavonoids and other phenolic compounds is well-documented, highlighting the versatility of this reaction for creating diverse chemical structures with potential biological activities. nrfhh.commdpi.comresearchgate.net For instance, flavones and flavanones have been used to synthesize new Mannich bases by reacting them with an amine (like dicyclohexylamine) and formaldehyde. nrfhh.com

Mannich Base Derivatives, exemplified by 4-piperidinomethyl-2-isopropyl-5-methylphenol

Structure-Activity Relationship Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by making systematic chemical modifications. For derivatives of this compound and its isomers, SAR studies have provided valuable insights into the features required for their therapeutic effects.

The functionalization of the core phenolic structure significantly influences the resulting compound's efficacy. In a series of pyridazinone-based antagonists for the NPBWR1 receptor, modifications around the phenoxy moiety were explored. nih.gov The study highlighted that the nature and position of substituents on the phenyl ring attached to the pyridazinone core are critical for activity. While the initial lead contained a 4-methoxyphenoxy group, the exploration of various alkyl and other substituents helps in understanding the spatial and electronic requirements of the receptor's binding pocket. nih.gov

For triazole derivatives of thymol (B1683141), which is an isomer of this compound, SAR studies have revealed key determinants for their anticancer and antimicrobial activities. nih.gov

Key SAR Findings for Thymol-based 1,2,3-Triazole Derivatives:

Substitution on the Phenyl Ring: The electronic nature of the substituent on the phenyl ring attached to the triazole moiety significantly impacts antiproliferative activity.

Position of Substituents: The position of these substituents also plays a role in determining the potency against different cell lines.

Hydroxyl Groups: The presence of hydroxyl groups on the appended phenyl ring was found to be particularly effective, as seen in the most potent compounds. nih.gov

The table below summarizes the in-vitro anticancer activity (IC₅₀ values) of selected 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives, illustrating the structure-activity relationships. nih.gov

| Compound | R Substituent | MCF-7 (IC₅₀ µM) | HCT-116 (IC₅₀ µM) | HepG2 (IC₅₀ µM) |

| 6 | Phenyl | 5.8 | 12.3 | 11.2 |

| 7 | 4-Fluorophenyl | 2.5 | 4.8 | 3.6 |

| 8 | 4-Chlorophenyl | 3.1 | 6.2 | 4.5 |

| 9 | 2-Hydroxyphenyl | 1.1 | 2.6 | 1.4 |

| 10 | 4-Hydroxyphenyl | 1.9 | 3.4 | 2.1 |

| 11 | 2,4-Dinitrophenyl | 4.2 | 8.9 | 7.8 |

| Doxorubicin (B1662922) | - | 1.5 | 1.8 | 1.6 |

| 5-Fluorouracil | - | 3.8 | 4.1 | 4.5 |

Data sourced from nih.gov

As the table demonstrates, compound 9 , featuring a 2-hydroxyphenyl substituent, exhibited the most potent anticancer activity across all tested cell lines, even surpassing the standard drug doxorubicin in some cases. nih.gov This highlights the constructive role of the hydroxyl group at the ortho position of the phenyl ring in enhancing biological activity. Similarly, the introduction of halogens like fluorine and chlorine (compounds 7 and 8 ) also resulted in significant potency. nih.gov These findings suggest that derivatization of this compound to introduce similar heterocyclic and substituted aryl moieties could yield compounds with potent biological activities, guided by these established structure-activity relationships.

Spectroscopic and Crystallographic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is indispensable for determining the molecular structure of organic compounds. Techniques such as NMR, FT-IR, and Mass Spectrometry each provide unique and complementary pieces of information that, when combined, create a detailed molecular portrait of 2-isopropyl-4-methoxyphenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to each unique proton environment in the molecule. In a deuterated solvent like DMSO-d₆, the aromatic protons appear as distinct signals in the downfield region. newdrugapprovals.org The proton on the carbon adjacent to the hydroxyl group typically shows a doublet of doublets, while the other two aromatic protons also show characteristic splitting patterns. newdrugapprovals.org The methoxy (B1213986) group protons appear as a sharp singlet, and the isopropyl group gives rise to a septet for the single proton and a doublet for the six equivalent methyl protons. newdrugapprovals.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum for a related compound, 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, shows distinct peaks for the aromatic carbons, the isopropyl carbons, and the methoxy carbon, with chemical shifts influenced by their electronic environment. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures

¹H NMR data is for this compound in DMSO-d₆. newdrugapprovals.org ¹³C NMR data is for a related derivative. researchgate.net

| Assignment | ¹H NMR Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | ¹³C NMR Chemical Shift (δ ppm) |

|---|---|---|---|---|

| Isopropyl-CH₃ | 1.14 | Doublet | 6.9 | 21.5 |

| Isopropyl-CH | 3.18 | Septet | 6.9 | 26.9 |

| Methoxy-CH₃ | 3.65 | Singlet | - | 55.4 |

| Aromatic-H | 6.56 | Doublet of Doublets | 8.6, 3.1 | 112.5 |

| Aromatic-H | 6.67 | Doublet | 3.1 | 114.2 |

| Aromatic-H | 6.69 | Doublet | 8.6 | 115.3 |

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.comamericanpharmaceuticalreview.com The FT-IR spectrum of this compound exhibits several characteristic absorption bands. A prominent, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. masterorganicchemistry.com Sharp peaks around 2850-3000 cm⁻¹ correspond to C-H stretching vibrations of the isopropyl and methoxy groups. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. mdpi.com Strong absorptions corresponding to C-O stretching of the methoxy group and the phenolic group are also expected. mdpi.com

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~2960 (sharp) | C-H Stretch (sp³) | Isopropyl, Methoxy |

| ~1500-1600 | C=C Stretch | Aromatic Ring |

| ~1250 (strong) | C-O Stretch (Aryl Ether) | Methoxy Group |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. lcms.cz For this compound (molar mass: 166.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 166. A common fragmentation pattern involves the loss of a methyl group (CH₃•, 15 Da) from the isopropyl moiety, leading to a significant fragment ion at m/z 151. This fragment is often the base peak in the spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures or for confirming the identity of a synthesized compound. nih.gov In the context of this compound synthesis, LC-MS can be used to monitor reaction progress and verify the purity of the final product, often by observing the [M+H]⁺ adduct ion at m/z 167 in positive ion mode. newdrugapprovals.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. science-softcon.de this compound exhibits characteristic UV absorption maxima (λ_max) due to π→π* transitions in its benzene (B151609) ring.

The position of these absorption bands is sensitive to pH. researchgate.net In acidic to neutral solutions, the compound exists in its protonated phenolic form. Under basic conditions, the phenolic proton is removed to form the more electron-rich phenolate (B1203915) ion. This deprotonation leads to a bathochromic (red) shift, where the absorption maxima move to longer wavelengths, a phenomenon that can be used to determine the pKa of the phenolic hydroxyl group. researchgate.net Isosbestic points, where the molar absorptivity of the acidic and basic forms are equal, are often observed in the spectra when varying the pH. researchgate.net

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

X-ray Diffraction Analysis of Crystalline Forms

While spectroscopic methods reveal molecular structure, X-ray diffraction provides definitive information about the arrangement of molecules in the solid state. mdpi.com

Single-crystal X-ray diffraction (scXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. acs.org Analysis of a derivative, 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule. researchgate.net The crystal structure shows that the molecule is built from a tetrasubstituted phenyl ring linked to a toluenesulfonate (B8598656) unit. researchgate.net

In the crystal lattice, intermolecular interactions dictate the packing arrangement. For the derivative, C—H⋯O and C—H⋯π interactions are observed, which link the molecules together to form a three-dimensional network. researchgate.net Such non-covalent interactions are crucial in understanding the physical properties of the crystalline solid. mdpi.com Although a specific crystal structure for this compound itself was not detailed in the provided search results, cocrystals have been formed and analyzed using techniques like X-ray powder diffraction (XRPD). newdrugapprovals.org

Elucidation of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

The molecular structure of this compound, featuring a hydroxyl group (a hydrogen bond donor) and an aromatic ring (a π-system), allows for a variety of non-covalent interactions. Hydrogen bonding is a dominant force in the solid-state structures of phenolic compounds, often leading to the formation of predictable assemblies like dimers or chains. nih.gov In related phenol (B47542) derivatives, extensive hydrogen-bonding networks have been observed to create sheet-like structures. nih.gov

Co-crystal Formation and Characterization in Advanced Materials Research

Co-crystals are multi-component crystalline solids where different molecular species are held together in a specific stoichiometric ratio by non-covalent interactions. uobasrah.edu.iq The formation of co-crystals is a key strategy in crystal engineering to modify the physicochemical properties of a substance, such as solubility and stability, without altering its covalent structure. uobasrah.edu.iq this compound and its precursors have been subjects of co-crystallization research, particularly in the synthesis pathway of active pharmaceutical ingredients. researchgate.netfigshare.com

Bromophenol DABCO Cocrystal Analysis

A notable example in the research landscape is the co-crystal formed between 4-bromo-2-isopropylphenol (B32581), a synthetic precursor to this compound, and 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netgoogle.comgoogle.com This co-crystal is a critical intermediate, facilitating a subsequent copper-catalyzed methoxylation reaction. researchgate.netfigshare.com The co-crystal exists in different forms, including a hemi-DABCO and a mono-DABCO co-crystal. google.comgoogle.com

The structure of the 4-bromo-2-isopropylphenol hemi-DABCO co-crystal has been meticulously characterized using advanced techniques like single-crystal X-ray diffraction (scXRD) and three-dimensional electron diffraction (3DED). nih.govacs.org The analysis confirmed a monoclinic crystal system with a C2/c space group. nih.gov The overlay of structures obtained from scXRD and 3DED showed excellent agreement, validating the results from the electron diffraction method, which is particularly useful for sub-micrometer sized crystals. nih.govacs.org The DABCO molecule in the hemi-DABCO structure occupies a special crystallographic position. acs.orgresearchgate.net

Detailed ¹H NMR data for the 4-bromo-2-isopropylphenol hemi-DABCO co-crystal has been reported, confirming the composition of the solid. newdrugapprovals.org

Table 1: Crystallographic Data for 4-bromo-2-isopropylphenol hemi-DABCO Cocrystal

| Parameter | scXRD | 3DED |

|---|---|---|

| Molecular Formula | C₈H₁₁BrO·0.5(C₆H₁₂N₂) | C₈H₁₁BrO·0.5(C₆H₁₂N₂) |

| Formula Weight (Da) | 271.17 | 271.17 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| Temperature (K) | 100 | 80 |

| a (Å) | 20.370(3) | 20.48(3) |

| b (Å) | 7.5050(12) | 7.550(8) |

| c (Å) | 15.939(3) | 15.97(2) |

| α (°) | 90 | 90 |

| β (°) | 109.284(6) | 109.20(10) |

| γ (°) | 90 | 90 |

| Volume (ų) | 2301.6(7) | 2331(5) |

Data sourced from a comparative analysis of single-crystal X-ray diffraction (scXRD) and 3D electron diffraction (3DED). nih.gov

This compound DMAP Cocrystal Analysis

In some synthetic routes, this compound is isolated as a co-crystal with 4-dimethylaminopyridine (B28879) (DMAP). google.comgoogle.com This method of isolation can improve handling and stability. The formation of the anhydrous this compound DMAP co-crystal has been confirmed through characterization techniques. google.com

An X-ray powder diffraction (XRPD) pattern has been published, which serves as a unique fingerprint for this specific crystalline form. google.comnewdrugapprovals.org Furthermore, ¹H NMR spectroscopy has been used to characterize the co-crystal, with specific chemical shifts indicating the presence of both this compound and DMAP in the structure. google.com

Table 2: ¹H NMR Data for this compound DMAP Co-crystal

| Proton | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) |

|---|---|---|

| Ar-H | 8.78 | s (1H) |

| DMAP-H | 8.10 | d, J= 6.1 Hz (2H) |

| Ar-H | 6.71 - 6.65 | m (2H) |

| Ar-H, DMAP-H | 6.57 | dd, J= 11.3, 6.0 Hz (3H) |

| OCH₃ | 3.66 | s (3H) |

| CH(CH₃)₂ | 3.17 | hept, J= 6.8 Hz (1H) |

| N(CH₃)₂ | 2.95 | s (6H) |

| CH(CH₃)₂ | 1.14 | d, J= 6.9 Hz (6H) |

Spectrum recorded in DMSO-d₆ at 500 MHz. google.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic characteristics of phenolic compounds. researchgate.net DFT methods, such as B3LYP, are recognized for their accuracy in predicting antioxidant properties. researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) is further employed to study excited-state properties, such as UV-Visible absorption spectra and electronic transitions. researchgate.net

The electronic properties of a molecule are fundamental to its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and polarizability. researchgate.netresearchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.net

For related methoxyphenol compounds like eugenol (B1671780) and isoeugenol (B1672232), DFT calculations have been used to determine these properties. researchgate.netscispace.comresearchgate.net For instance, calculations on isoeugenol using the DFT/B3LYP/6-311G(d,p) basis set have been performed to determine its dipole moment (µ), mean polarizability (α), and HOMO-LUMO energy gap. researchgate.net These theoretical studies provide insight into the charge distribution and reactivity of the molecule. researchgate.netresearchgate.net

Below is a table of computed electronic properties for Isoeugenol, a structural analogue of 2-Isopropyl-4-methoxyphenol, illustrating the type of data generated from such calculations.

| Property | Calculated Value for Isoeugenol | Reference |

|---|---|---|

| HOMO Energy | -0.21171 a.u. | researchgate.net |

| LUMO Energy | -0.01633 a.u. | researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | 0.19538 a.u. | researchgate.net |

| Dipole Moment (μ) | 2.3832 Debye | researchgate.net |

| Mean Polarizability (α) | -17.701 x 10-24 esu | researchgate.net |

Before calculating other properties, the molecule's geometry is optimized to find its most stable three-dimensional structure (lowest energy state). researchgate.net DFT methods are widely used for this purpose. scispace.comresearchgate.net For phenolic compounds, conformational analysis is crucial as the orientation of substituent groups, like the isopropyl and hydroxyl groups, can significantly influence their properties and reactivity. researchgate.net

Studies on related molecules such as 2-isopropylphenol (B134262) have shown the existence of different conformers based on the relative orientation of the isopropyl C-H bond and the hydroxyl group (cis and trans). researchgate.net For this compound, similar conformational possibilities exist, involving the rotation around the C-O bond of the methoxy (B1213986) group and the C-C bond of the isopropyl group. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable arrangement and the energy barriers between them. researchgate.netresearchgate.net

DFT calculations are particularly valuable for elucidating the mechanisms of antioxidant action by phenols. researchgate.net Three primary mechanisms are often considered:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical. This pathway is generally favored in non-polar solvents or the gas phase. researchgate.netresearchgate.net

Single Electron Transfer–Proton Transfer (SET-PT): This is a two-step process. First, the phenol (B47542) transfers an electron to the radical, forming a radical cation (ArOH•+). This is followed by the transfer of a proton to the surrounding medium. researchgate.netresearchgate.net

Sequential Proton-Loss Electron-Transfer (SPLET): This mechanism also involves two steps. The phenol first loses a proton to form a phenoxide anion (ArO-), which then transfers an electron to the radical. researchgate.netnih.gov

Theoretical studies on 2-methoxyphenols have demonstrated that the preferred mechanism is highly dependent on the solvent's polarity. researchgate.net In gas or lipid media, HAT is typically the most favored pathway. researchgate.net However, in polar solvents like water, the SPLET mechanism often becomes dominant because polar environments can stabilize the charged intermediates (the phenoxide anion) involved in this pathway. researchgate.netresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are used to study how this compound might interact with larger biological systems.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is used to understand potential biological activities by identifying how a compound might fit into the active site of an enzyme.

For example, docking studies have been performed on various ortho-substituted phenols, including methoxyphenol derivatives like eugenol and isoeugenol, with the enzyme tyrosinase. mdpi.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the phenol and the amino acid residues in the enzyme's active site. mdpi.com This information helps to rationalize why certain phenols may act as substrates or inhibitors for a given enzyme. mdpi.com For this compound, docking could be used to explore its potential interactions with various enzymatic targets relevant to its bioactivity.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time. scirp.org While docking provides a static snapshot of a potential binding pose, MD simulations can model the movement of the ligand, the receptor, and the surrounding solvent molecules, offering deeper insights into the stability of the ligand-receptor complex and the thermodynamics of binding. scirp.org

MD simulations have been used to study the interactions of related alkylphenols with lipid membranes. scirp.org These simulations can reveal how the molecule partitions into the membrane, its specific orientation within the lipid bilayer, and how it affects membrane properties like fluidity. scirp.org For this compound, MD simulations could be employed to study its interaction with protein targets identified through docking or to understand its behavior within a biological membrane, elucidating the dynamic nature of these interactions at an atomic level.

Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions

Computational Prediction of Physicochemical Parameters

The acid dissociation constant (pKa) is a crucial physicochemical parameter that influences a molecule's behavior in biological and chemical systems. mrupp.info Computational chemistry provides several methodologies for predicting the pKa of phenolic compounds, moving beyond purely empirical estimations. mrupp.infonih.gov

A prominent and accurate method is the "direct approach," which calculates the Gibbs free energy change of the dissociation reaction directly. nih.gov Modern protocols for phenols have refined this approach by combining high-level quantum mechanical calculations with sophisticated solvation models. One successful methodology employs Density Functional Theory (DFT) calculations, specifically with the long-range corrected CAM-B3LYP functional and the 6-311G+dp basis set. researchgate.netnih.gov

Crucially, the accuracy of these predictions is enhanced by incorporating both continuum and explicit solvation effects. torvergata.it The process involves:

Geometry optimization of both the protonated (phenol) and deprotonated (phenate) species.

Inclusion of a small number of explicit water molecules (typically two) in the first solvation shell to accurately model the hydrogen-bonding environment around the phenolic hydroxyl group. researchgate.net

Embedding this explicit solute-solvent cluster into a continuum solvation model, such as the Solvation Model based on Density (SMD), to account for bulk solvent effects. researchgate.netnih.gov

This combined, or hybrid, approach provides a high degree of accuracy without the need for empirical correction factors or linear regression models that were often required in older methods. nih.gov Alternative DFT functionals like B3LYP and solvation models like IEFPCM have also been tested, but the combination of CAM-B3LYP with SMD and explicit water molecules has demonstrated superior performance for substituted phenols. researchgate.netmdpi.com

The validity of any computational methodology rests on its ability to reproduce experimental data accurately. For pKa prediction, computational results are benchmarked against experimentally determined values for a series of related compounds. researchgate.net

In a study evaluating various computational protocols on a set of 13 substituted phenols, including the closely related 4-methoxyphenol (B1676288), the 2H₂O/CAM-B3LYP/6-311G+dp/SMD method yielded excellent results. researchgate.netchemscene.com The calculated pKa for 4-methoxyphenol was 10.05, which compares favorably with its experimental value of 10.16. torvergata.itorganicchemistrydata.org The model demonstrated a mean absolute error of just 0.3 pKa units across the entire set of diverse phenols, indicating high predictability and robustness. researchgate.net This level of accuracy confirms the model's ability to handle phenols with a wide range of electronic substituents. nih.gov

The table below presents a comparison of experimental pKa values with those calculated using the aforementioned high-accuracy method for 4-methoxyphenol and other relevant phenols.

| Compound | Experimental pKa | Calculated pKa (2H₂O/CAM-B3LYP/SMD) | Deviation (ΔpKa) | Source |

|---|---|---|---|---|

| Phenol | 9.98 | 10.27 | +0.29 | torvergata.it |

| 4-Methoxyphenol | 10.16 | 10.05 | -0.11 | torvergata.itorganicchemistrydata.org |

| Thymol (B1683141) (2-Isopropyl-5-methylphenol) | 10.60 | 11.49 | +0.89 | torvergata.it |

| 4-Nitrophenol | 7.15 | 6.62 | -0.53 | torvergata.it |

Biological Activity Profiling and Mechanistic Studies

Antioxidant and Radical Scavenging Properties

2-Isopropyl-4-methoxyphenol demonstrates notable antioxidant and radical scavenging capabilities, which have been the focus of various scientific investigations.

Mechanistic Investigations of Antioxidant Action (HAT, SET-PT, SPLET Pathways)

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This process can occur through several distinct mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). kg.ac.rsnih.gov

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the preferred antioxidant mechanism. researchgate.netnih.gov In the gas phase, the HAT mechanism is generally the most favored pathway for methoxyphenol derivatives. researchgate.netnih.gov This mechanism involves the direct transfer of a hydrogen atom from the phenolic hydroxyl group to a radical.

The favorability of each mechanism is determined by thermodynamic parameters such as Bond Dissociation Enthalpy (BDE) for HAT, Ionization Potential (IP) for the initial step of SET-PT, and Proton Affinity (PA) for the initial step of SPLET. nih.gov A lower BDE value indicates a greater tendency for hydrogen atom donation, making the HAT mechanism more probable. Conversely, lower IP and PA values favor the SET-PT and SPLET mechanisms, respectively. nih.gov

Comparative Analysis with Related Phenols

To better understand the antioxidant efficacy of this compound, it is often compared with structurally related phenols.

Table 1: Comparative Antioxidant Properties of Phenolic Compounds

| Compound | Key Features & Antioxidant Activity |

| p-methoxyphenol | A basic phenolic structure, its antioxidant activity serves as a baseline for comparison. Dimerization of p-methoxyphenol has been shown to enhance radical-scavenging activity. nih.govnih.gov |

| p-cresol (B1678582) | Similar to p-methoxyphenol, dimerization significantly increases its antioxidant potential. nih.govnih.gov |

| 2-t-butyl-4-methoxyphenol (BHA) | A commonly used synthetic antioxidant in the food industry, it serves as a standard for evaluating the antioxidant capacity of other phenols. nih.govnih.gov |

| Thymol (B1683141) | An isomer of carvacrol (B1668589), it and its derivatives have been studied for their tyrosinase inhibitory activity. researchgate.netresearchgate.net |

Studies have shown that dimerization of simple phenols like p-cresol and p-methoxyphenol can lead to compounds with enhanced radical-scavenging activity. nih.govnih.gov For instance, the dimer of p-methoxyphenol exhibits a stoichiometric factor (n), representing the number of free radicals trapped per molecule of antioxidant, of 2.8, which is higher than that of its monomer. nih.gov Similarly, the dimer of p-cresol has an n value of 3. nih.gov The ratio of the rate constant of inhibition to that of propagation (kinh/kp) for these dimers is comparable to that of the well-known antioxidant BHA. nih.govnih.gov

Influence of Solvent Polarity on Antioxidant Mechanisms and Efficiency

The surrounding environment, particularly the polarity of the solvent, plays a crucial role in dictating the dominant antioxidant mechanism. researchgate.netnih.gov While the HAT mechanism is favored in non-polar or gas-phase environments, an increase in solvent polarity promotes the SPLET mechanism. researchgate.netnih.gov This is because polar solvents can better solvate the ions formed during the initial proton loss step of the SPLET pathway, thereby stabilizing them and making this route more energetically favorable. kg.ac.rs

Interactions with Biological Receptors and Enzymes

Beyond its antioxidant properties, this compound and its derivatives have been shown to interact with specific biological targets, leading to significant physiological effects.

P2X3 Receptor Antagonism

This compound serves as a key structural core for a class of compounds that act as antagonists of the P2X3 receptor. nih.govpaperdigest.orgacs.org The P2X3 receptor is an ATP-gated ion channel primarily found on sensory neurons and is implicated in the signaling of pain and cough. epo.org

A prominent example is Gefapixant (formerly known as AF-219 or MK-7264), a selective P2X3 receptor antagonist developed for the treatment of refractory chronic cough. nih.govacs.orggoogle.com The synthesis of Gefapixant involves the use of this compound as a starting material. google.comresearchgate.net Gefapixant functions as a negative allosteric modulator, binding to a site on the P2X3 receptor that is distinct from the ATP binding site. nih.govresearchgate.net This binding induces a conformational change in the receptor, preventing it from being activated by ATP and thereby blocking downstream signaling.

Table 2: P2X3 Receptor Antagonists Incorporating this compound

| Compound | Mechanism of Action | Therapeutic Application |

| Gefapixant (AF-219, MK-7264) | Selective negative allosteric modulator of the P2X3 receptor. nih.govresearchgate.net | Treatment of refractory chronic cough. nih.govgoogle.com |

Tyrosinase Inhibition by Derived Structures

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. nih.govmazums.ac.ir Inhibition of tyrosinase is a strategy for treating hyperpigmentation disorders and is also of interest in the cosmetics industry. nih.govmazums.ac.ir

Derivatives of phenolic compounds, including those related to this compound, have been investigated as tyrosinase inhibitors. For instance, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT), a compound with a similar methoxyphenol moiety, has shown potent tyrosinase inhibitory activity, with an IC50 value lower than that of the well-known inhibitor kojic acid. nih.gov In silico docking studies suggest that these inhibitors bind to the catalytic site of tyrosinase, preventing its normal function. nih.gov The development of novel tyrosinase inhibitors often involves modifying the structure of natural phenols to enhance their binding affinity and inhibitory efficacy. researchgate.net

Carbonic Anhydrase Inhibition by Specific Derivatives

A variety of derivatives, including bisphenols, bromophenols, and methoxyphenols, have been investigated for their ability to inhibit human carbonic anhydrase (hCA) isozymes I, II, IV, and VI. nih.gov These derivatives have shown promise as potent carbonic anhydrase inhibitors. nih.gov For instance, a series of novel 1H-1,2,3-triazole analogs demonstrated significant inhibitory activity against bovine carbonic anhydrase-II, with some compounds showing higher potency than the standard drug acetazolamide. frontiersin.org The inhibitory potential of these triazole derivatives is attributed to their direct binding to the active site residues of the enzyme. frontiersin.org

Furthermore, the overexpression of certain carbonic anhydrase isoforms is linked to specific cancers, making inhibitors of these enzymes valuable for therapeutic development. researchgate.net Studies on N-arylsubstituted secondary sulfonamides with a bicyclic tetrahydroindazole (B12648868) scaffold have also contributed to understanding the structure-activity relationships for inhibiting hCA I, II, IV, and IX isoforms. nih.gov

Table 1: Carbonic Anhydrase-II Inhibitory Activity of 1H-1,2,3-Triazole Analogs

| Compound | IC50 (µM) |

|---|---|

| 7b | 13.8 ± 0.63 |

| 9e | 18.1 ± 1.31 |

| 9d | 20.7 ± 1.13 |

| 9c | 21.5 ± 0.21 |

| 9b | 25.1 ± 1.04 |

| 9f | 26.6 ± 0.80 |

| 9h | 32.3 ± 0.77 |

| 9j | 35.7 ± 0.57 |

| Acetazolamide (Standard) | 18.2 ± 0.23 |

Data sourced from Avula et al., 2020. frontiersin.org

L-type Ca2+-Channel Inhibition by Derivatives

Derivatives of related phenolic compounds have been shown to interact with L-type Ca2+ channels. For example, 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI), a derivative of thymol, has been found to inhibit L-type Ca2+-channel activity. researchgate.net The mechanism of this inhibition may be linked to the scavenging of reactive oxygen species, which are known to be essential for L-type Ca2+-channel activity. researchgate.net Other studies on diphenylmethoxypiperidine derivatives have also suggested that their anticontractile effects may be at least partially due to the blocking of vascular L-type Ca2+ channels. mdpi.com Research on the antihistamine terfenadine (B1681261) demonstrated a concentration-dependent inhibition of the L-type Ca2+ channel current (ICa,L) in rat ventricular myocytes, suggesting that it binds to the channels in both inactivated and resting states. nih.gov

Antimicrobial and Antifungal Activities of Derivatives

Derivatives of this compound have demonstrated significant antimicrobial and antifungal properties, positioning them as potential alternatives to conventional antibiotics and antifungals.

Antibacterial Activity Against Gram-Negative and Gram-Positive Bacterial Strains

Derivatives of phenolic monoterpenes such as thymol, carvacrol, and eugenol (B1671780) have shown broad-spectrum antibacterial activity. A study evaluating the structure-activity relationships of these compounds found that allyl derivatives consistently increased potency in killing and inhibiting planktonic cells of both Staphylococcus epidermidis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov For instance, 2-allyl carvacrol and 2-allyl thymol significantly reduced bacterial growth compared to their parent compounds. nih.gov

Azo derivatives of monoterpenes have also been synthesized and tested against Helicobacter pylori, a Gram-negative bacterium. rsc.org Certain para-nitro derivatives showed the best inhibitory profiles against multiple strains. rsc.org Furthermore, thymol derivatives have been found to be active against various Gram-positive bacteria, including Streptococcus mutans, S. aureus, and Bacillus subtilis, as well as the Gram-negative E. coli. mdpi.com

Table 3: Minimum Inhibitory Concentrations (MIC) of Phenolic Compounds and their Allyl Derivatives (mM)

| Compound | S. epidermidis | P. aeruginosa |

|---|---|---|

| Thymol (1a) | 1.6 | 1.6 |

| 2-Allyl thymol (1b) | 0.8 | 0.8 |

| Carvacrol (2a) | 1.6 | 1.6 |

| 2-Allyl carvacrol (2b) | 0.4 | 0.4 |

| Eugenol (3a) | 6.4 | 6.4 |

| Guaiacol (3c) | >12.8 | >12.8 |

Data adapted from a study on the antimicrobial activity of naturally occurring phenols and derivatives. nih.gov

Antifungal Activity Against Candida Species

The antifungal potential of 2-isopropyl-5-methylphenol (thymol) and its derivatives against various Candida species has been well-documented. Thymol has shown fungicidal effects and acts synergistically when combined with fluconazole (B54011) against clinical isolates of Candida albicans, C. glabrata, and C. krusei. nih.gov The mean minimum inhibitory concentration (MIC) values of thymol were 49.37 µg/ml for C. albicans, 51.25 µg/ml for C. glabrata, and 70 µg/ml for C. krusei. nih.gov

Other polyphenolic compounds, such as tannic acid, have also exhibited significant antifungal activity against Candida isolates, with non-albicans Candida groups being more sensitive. nih.gov Commercial essential oils containing these phenolic compounds have also demonstrated anticandidal activity against both planktonic cells and biofilms. mdpi.com Furthermore, some thymol derivatives have shown inhibitory activities against various plant pathogenic fungi. mdpi.com

Table 4: Mean MIC Values of Thymol and Fluconazole against Candida Species (µg/ml)

| Organism | Thymol | Fluconazole |

|---|---|---|

| C. albicans | 49.37 | 0.475 |

| C. glabrata | 51.25 | 18.80 |

| C. krusei | 70 | 179.20 |

Data sourced from Sharifzadeh et al., 2018. nih.gov

Anti-inflammatory and Anticancer Properties of Derivatives

In addition to their antimicrobial effects, derivatives of this compound possess notable anti-inflammatory and anticancer properties.

Dimers of p-methoxyphenol have been shown to possess anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression in RAW 264.7 cells. mdpi.com Similarly, methoxyphenol derivatives identified in an aqueous extract of sesame oil demonstrated potent anti-inflammatory effects by attenuating LPS-induced expression of pro-inflammatory genes such as TNFα, IL-1β, and IL-6 in macrophages. nih.gov Thymol derivatives have also been tested for their anti-inflammatory activities against LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages, with some showing moderate activity. mdpi.com

Regarding anticancer activity, derivatives of related compounds have shown promise. For instance, derivatives of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, with a proposed mechanism involving the inhibition of tubulin polymerization. Eugenol, chemically known as 4-allyl-2-methoxyphenol, and its 1,2,3-triazole derivatives have exhibited cytotoxicity against breast cancer cells, with some derivatives showing potency comparable to doxorubicin (B1662922). nih.gov Thymol itself has been reported to have anticancer activity against human gastric cancer cells. mdpi.com Furthermore, various heterocyclic derivatives, such as iodoquinazolines and pyrido[2,3-d]pyrimidines, which may incorporate moieties related to this compound, have been investigated as potential anticancer agents. nih.govrsc.org

Modulation of Oxidative Stress Pathways and Superoxide (B77818) Radical Scavenging

Phenolic compounds are recognized for their capacity to scavenge superoxide radicals (O₂⁻). nih.gov This activity is a key aspect of their antioxidant properties. nih.gov The fundamental mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical, thereby neutralizing it. This ability to counteract reactive oxygen species (ROS) is crucial in mitigating oxidative stress, a state characterized by an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates. nih.gov

Research into derivatives and structurally similar compounds to this compound highlights their engagement with oxidative stress pathways. For instance, a derivative, 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI), has demonstrated significant superoxide radical scavenging activity. nih.gov In a study using human neutrophils stimulated with N-formyl-Met-Leu-Phe, THPI at a concentration of 50 microM inhibited superoxide radical production by 66%. nih.gov This suggests that such derivatives can directly intervene in oxidative processes.

Furthermore, studies on related phenolic structures provide insight into the structure-activity relationship concerning radical scavenging. The dimerization of phenolic monomers, such as p-methoxyphenol, can enhance antioxidative activity. mdpi.com The dimer of p-methoxyphenol (2,2'-dihydroxy-5,5'-dimethoxybiphenol) and the dimer of p-cresol (2,2'-dihydroxy-5,5'-dimethylbiphenol) were found to have stoichiometric factors (n, the number of free radicals trapped by one mole of antioxidant) of 2.8 and 3, respectively, which are greater than those of their parent monomers. mdpi.comnih.gov The ratio of the rate constant of inhibition to that of propagation (kᵢₙₕ/kₚ) for these dimers was similar to that of the conventional antioxidant 2-t-butyl-4-methoxyphenol (BHA), indicating high efficiency in radical scavenging. mdpi.comnih.gov

Cytotoxicity Studies in Cell Lines (e.g., RAW 264.7 cells)

The cytotoxic effects of phenolic compounds are often evaluated to understand their potential biological applications. Studies on p-methoxyphenol and its dimer, 2,2'-dihydroxy-5,5'-dimethoxybiphenol, have been conducted using the murine macrophage cell line RAW 264.7. mdpi.comnih.gov In one study, the cytotoxicity was assessed using a cell counting kit after incubating the cells with the test compounds for 24 hours. nih.gov

The results indicated that the dimerized form (2,2'-dihydroxy-5,5'-dimethoxybiphenol) exhibited significantly greater cytotoxicity than its parent monomer, p-methoxyphenol (p < 0.001). nih.govresearchgate.net However, the cytotoxicity of the dimer was found to be less than that of the widely used food antioxidant, 2-t-butyl-4-methoxyphenol (BHA) (p < 0.01). nih.govresearchgate.net The 50% inhibitory dose (ID₅₀), which represents the concentration required to inhibit cell growth by 50%, was determined from dose-response curves. nih.gov

Table 1: Cytotoxicity of p-Methoxyphenol and Related Compounds in RAW 264.7 Cells

| Compound | ID₅₀ (mM) |

|---|---|

| p-Methoxyphenol (Monomer) | 2.2 |

| 2,2'-dihydroxy-5,5'-dimethoxybiphenol (Dimer) | 0.7 |

| 2-t-butyl-4-methoxyphenol (BHA) | 0.4 |

Data sourced from a study investigating the cytotoxicity of p-methoxyphenol and its dimer towards RAW 264.7 cells. nih.gov

These findings suggest that dimerization, while enhancing radical-scavenging activity, also increases cytotoxicity, though not to the level of some conventional antioxidants like BHA. nih.gov

Antiplatelet Activity of Specific Derivatives

Certain derivatives of phenolic compounds have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. nih.govnih.gov Superoxide anions are understood to play a role in platelet aggregation, suggesting a link between antioxidant capacity and antiplatelet effects. nih.gov

A study on 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI), a thymol derivative, found that it inhibited platelet aggregation induced by arachidonic acid with a half-maximal inhibitory concentration (IC₅₀) of 46.80 ± 6.88 μM. nih.gov This antiplatelet action is potentially linked to its ability to scavenge reactive oxygen species. nih.gov

Research into other structurally similar phenol (B47542) derivatives has further elucidated the structure-activity relationship for antiplatelet effects. nih.gov A comparative study of 22 derivatives of 4-methylcatechol (B155104) revealed that the antiplatelet activity is highly dependent on the presence of an ortho-dihydroxy (catechol) moiety. nih.gov However, it was also shown that one of the hydroxyl groups can be methylated without a significant loss of potency. nih.gov For example, 2-methoxy-4-ethylphenol showed very similar antiplatelet potency to 4-ethylcatechol (B135975) when tested against arachidonic acid-triggered aggregation. nih.gov This study identified 2-methoxy-4-ethylphenol as one of four promising derivatives for future in vivo testing. nih.gov

Table 2: Antiplatelet Activity of Specific Phenolic Derivatives

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI) | Arachidonic Acid-Induced Aggregation | 46.80 |

| 2-methoxy-4-ethylphenol | Arachidonic Acid-Induced Aggregation | < 3 |

| 4-ethylcatechol | Arachidonic Acid-Induced Aggregation | < 3 |

Data sourced from studies on the antiplatelet effects of phenolic derivatives. nih.govnih.gov

Modulation of Neuronal and Neuroendocrine Functions by Derivatives

Derivatives of phenolic compounds have shown potential for modulating neuronal and neuroendocrine functions, particularly through interaction with ion channels. nih.gov The thymol derivative 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI) was investigated for its effect on calcium currents in NG108-15 cells, a neuroblastoma-glioma hybrid cell line often used as a model for neuronal cells. nih.gov

These channel-blocking properties may be the underlying mechanism for how THPI affects neuronal or neuroendocrine function. nih.gov Notably, no significant cytotoxic effects of THPI were observed in the NG108-15 cells at concentrations ranging from 0.3 to 50 μM, suggesting a favorable profile for potential neuromodulatory applications. nih.gov

Toxicological Research and Safety Considerations in Scientific Investigations

In Vitro and In Vivo Toxicological Assessment of 2-Isopropyl-4-methoxyphenol and its Derivatives

The toxicological profile of this compound and its related compounds is a subject of ongoing scientific research. Investigations spanning from cellular models to whole-organism studies are crucial in elucidating their potential biological effects.

In vitro studies are fundamental in assessing the cytotoxic potential of this compound and its derivatives. These assays provide initial insights into how the compound affects cell health and survival.

One common method to evaluate cytotoxicity is the MTT assay, which measures the metabolic activity of cells. acs.org A decrease in metabolic activity is indicative of reduced cell viability or proliferation. For instance, in a study using RAW 264.7 macrophage-like cells, the cytotoxicity of various phenolic compounds was evaluated. mdpi.com While this particular study focused on dimers of p-cresol (B1678582) and p-methoxyphenol, it highlights the utility of such cell lines in toxicological screening. mdpi.comresearchgate.net The 50% inhibitory dose (ID50) is a key metric derived from these assays, representing the concentration of a substance that inhibits a biological process by 50%. mdpi.com

Another approach to assessing cell viability is the trypan blue exclusion test. nih.gov This method distinguishes between viable and non-viable cells based on membrane integrity; dead or dying cells with compromised membranes take up the blue dye. nih.gov

It is important to note that the results of cytotoxicity assays can be influenced by the specific cell line used and the assay methodology. For example, some studies have shown that MTT-based assays may underestimate the antiproliferative effects of certain polyphenols. nih.gov

Table 1: Examples of In Vitro Cytotoxicity Assessment Methods

| Assay Type | Principle | Endpoint Measured |

| MTT Assay | Enzymatic reduction of MTT tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product. acs.org | Colorimetric change proportional to the number of viable cells. acs.org |

| Trypan Blue Exclusion | Intact membranes of viable cells exclude the dye, while non-viable cells with compromised membranes are stained blue. nih.gov | Microscopic count of stained (non-viable) versus unstained (viable) cells. nih.gov |

| Cell Counting Kit-8 (CCK-8) | Utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan dye, indicating cell viability. mdpi.com | Spectrophotometric measurement of the colored formazan product. mdpi.com |

In vivo studies in animal models are essential for understanding the systemic effects of this compound, including its impact on specific organs. Research has indicated that phenolic compounds, in general, can be absorbed through the skin and may affect various organs. scbt.com

Prolonged or repeated exposure to certain phenolic derivatives has been linked to potential damage to organs such as the liver and kidneys. spectrumchemical.commoleonline.comnj.govchemicalbook.com For instance, chronic exposure to 4-methoxyphenol (B1676288) has been shown to potentially affect the liver and kidneys. nj.gov Animal studies have demonstrated that high levels of 4-methoxyphenol can lead to liver necrosis and kidney lesions. chemicalbook.com

Long-term exposure to some phenol (B47542) derivatives has been associated with liver damage and other systemic effects. scbt.com It is important to consider that the specific structure of the phenol derivative can influence its toxicological profile.

The potential for this compound and related compounds to affect the nervous system is another area of toxicological investigation. Some phenolic compounds may be toxic to the central nervous system (CNS). spectrumchemical.com Ingestion of certain methoxyphenol isomers can lead to neurological symptoms. osha.gov

Research has suggested that some phenolic compounds can be absorbed through the skin and subsequently affect the cardiovascular and central nervous systems. scbt.comscbt.com Symptoms such as restlessness, stupor, and convulsions have been noted in relation to exposure to certain phenol derivatives. scbt.comscbt.com Furthermore, some studies indicate that prolonged or repeated exposure to certain methoxyphenols may cause damage to the central nervous system. moleonline.com

Recent research has also explored the neuroprotective properties of some phytochemicals, including phenolic compounds, in various experimental models of neurological disorders. chemicalbook.comphcogj.com These studies aim to understand the complex interactions of these compounds with neuronal pathways. phcogj.com For example, some studies investigate the potential of certain methoxyphenol derivatives to inhibit pathways associated with neuroinflammation. nih.gov

Organ-Specific Effects in Research Models (e.g., Liver and Kidney Function)

Mechanistic Studies of Irritation and Sensitization (Skin, Eye, Respiratory System)

Understanding the mechanisms by which this compound may cause irritation and sensitization is crucial for safe handling.

Skin: Phenol and its derivatives are known to have the potential to cause severe skin irritation upon contact. scbt.comscbt.com Prolonged contact may lead to significant skin reactions. spectrumchemical.com The material can produce chemical burns following direct contact with the skin. scbt.com Furthermore, some phenolic compounds are recognized as skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure. spectrumchemical.comeuropa.eu Sensitization involves two phases: an initial induction phase and a subsequent elicitation phase, where a sensitized individual exhibits an allergic response. europa.eu

Eyes: Contact with methoxyphenols can cause severe eye irritation, potentially leading to permanent damage. nj.govosha.gov Some phenol derivatives may produce effects ranging from mild to severe eye irritation, characterized by redness, pain, and blurred vision. scbt.com

Respiratory System: Inhalation of methoxyphenols can irritate the mucous membranes and respiratory tract. osha.govfarnell.com Symptoms may include coughing, sneezing, and headache. farnell.com While skin sensitization is more commonly studied in relation to phenolic compounds in consumer products, respiratory sensitization is also a potential hazard. europa.eu

Research on Reactive Oxygen Species Generation and Pro-oxidative Properties

While many phenolic compounds are known for their antioxidant properties, they can also exhibit pro-oxidative effects under certain conditions, leading to the generation of reactive oxygen species (ROS) and oxidative stress. mdpi.com Oxidative stress is a state of imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive products. researchgate.net

The pro-oxidative activity of phenolic compounds is a complex area of research. mdpi.com The generation of phenoxy radicals is a key step in both the antioxidant and pro-oxidant activities of phenols. acs.org The stability and reactivity of these radicals can influence whether the compound ultimately acts as an antioxidant or a pro-oxidant. researchgate.net

The adverse toxicological effects of some phenolic compounds, such as p-methoxyphenol, may be linked to their pro-oxidative properties. mdpi.comresearchgate.net Research is ongoing to better understand the structural features that determine the balance between the antioxidant and pro-oxidant effects of phenolic compounds. acs.org

Considerations for Safe Handling and Environmental Impact within Research Settings

Given the potential hazards associated with this compound, strict safety protocols are necessary in research settings.

Safe Handling: Researchers should avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. osha.govspectrumchemical.comwindows.net Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure. spectrumchemical.comwindows.net It is also important to prevent the generation of dust from solid forms of the compound. scbt.com In case of spills, appropriate cleanup procedures should be followed to prevent further exposure and environmental contamination. spectrumchemical.com

Environmental Impact: Care should be taken to avoid the release of this compound into the environment. farnell.comcleanchemlab.com Some phenolic compounds are toxic to aquatic organisms and can have long-lasting adverse effects in the aquatic environment. scbt.commoleonline.com The degradation of these compounds in the environment can lead to the formation of transformation products that may also be of environmental concern. researchgate.net Proper disposal of waste containing this chemical is essential to mitigate its environmental impact. cleanchemlab.com

Emerging Research Applications and Future Perspectives

Advancements in Drug Discovery and Pharmaceutical Development Leveraging 2-Isopropyl-4-methoxyphenol

This compound has emerged as a crucial building block in the synthesis of complex pharmaceutical compounds. Its primary role is as a key intermediate in the production of Gefapixant, a P2X3 receptor antagonist investigated for the treatment of refractory and unexplained chronic cough. researchgate.netgoogle.comnih.gov The development of Gefapixant has spurred significant research into efficient and sustainable methods for synthesizing its this compound core. researchgate.netfigshare.com

The journey to developing a scalable manufacturing process for Gefapixant involved exploring various synthetic routes for this compound. researchgate.netfigshare.com Initial methods were often multi-step and not ideal for large-scale production. google.com However, subsequent research has led to more robust and efficient processes, highlighting the compound's importance in the pharmaceutical pipeline. researchgate.netfigshare.com For instance, a two-step process starting from the readily available 2-isopropylphenol (B134262) has been successfully implemented on a plant scale. researchgate.netfigshare.com

Derivatives of this compound are also being explored in drug discovery. For example, 5-(2-isopropyl-4-Methoxy-phenoxy)-pyrimidine-2,4-diamine is recognized as a compound of interest due to its potential biological activities, which could lead to the creation of new therapeutic agents. lookchem.com Further research into such derivatives is ongoing to fully understand their properties and potential applications. lookchem.com

Potential Applications in Agrochemical Development as a Precursor

The structural features of this compound make it a valuable precursor in the development of novel agrochemicals. Its derivatives are being investigated for their potential to enhance crop protection and yield. lookchem.com For instance, 5-(2-isopropyl-4-Methoxy-phenoxy)-pyrimidine-2,4-diamine, synthesized from this compound, is utilized in the agrochemical industry for creating new crop protection solutions. lookchem.com The core structure of this compound can be found in compounds designed to have herbicidal or pesticidal activity. Research in this area focuses on synthesizing derivatives that are effective against specific pests or weeds while minimizing environmental impact.

Future Directions in Sustainable Chemical Synthesis and Industrial Scale-Up

The industrial demand for this compound, largely driven by the development of Gefapixant, has necessitated the development of green and sustainable manufacturing processes. researchgate.netfigshare.com Researchers have focused on creating synthetic routes that are not only high-yielding but also have a low process mass intensity (PMI), a metric that assesses the environmental impact of a chemical process. researchgate.net

Several innovative and more sustainable routes to this compound have been described, moving away from the initial, less efficient four-step supply route. researchgate.netfigshare.comresearchgate.net These include:

A coumarin (B35378) fragmentation approach conducted in a flow system. researchgate.netfigshare.com

A rhenium-catalyzed isopropylation of mequinol. researchgate.netfigshare.com

A two-step process involving a highly regioselective bromination of 2-isopropylphenol followed by a copper-catalyzed methoxylation. researchgate.netfigshare.com

This two-step process has been successfully demonstrated at a plant scale, showcasing its robustness and cost-effectiveness. researchgate.netfigshare.comresearchgate.net The focus on sustainability also includes the use of readily available starting materials and minimizing waste. researchgate.netgoogle.comfigshare.com Future research will likely continue to optimize these processes, potentially exploring biocatalytic methods or even more efficient catalytic systems to further reduce the environmental footprint of this compound production. coreychem.com

Computational Design and Optimization of Novel this compound Derivatives for Targeted Applications

Computational chemistry is playing an increasingly important role in the design and optimization of novel derivatives of this compound for specific applications. torvergata.it Density Functional Theory (DFT) calculations are being used to predict the physicochemical properties of these derivatives, such as their pKa values, which is crucial for understanding their behavior in biological systems. torvergata.itresearchgate.netmdpi.com

By modeling the structure and electronic properties of different derivatives, researchers can screen for compounds with enhanced activity or selectivity for a particular biological target. researchgate.net For example, computational studies can help in understanding the antioxidant mechanisms of methoxyphenol derivatives, distinguishing between hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton-loss electron-transfer (SPLET) pathways. researchgate.net This knowledge is vital for designing more potent antioxidants.

Furthermore, computational tools can aid in the design of derivatives with improved pharmacokinetic properties, leading to more effective drug candidates. The use of explicit water molecules in computational models has been shown to improve the accuracy of pKa predictions for phenolic compounds, providing a more reliable tool for in silico design. torvergata.itresearchgate.net

Below is a table of computed properties for this compound and a related derivative, which are often used in computational design studies. chemscene.comnih.gov

| Property | This compound | 2-Isopropyl-4-methoxy-5-methylphenol |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₁H₁₆O₂ |

| Molecular Weight | 166.22 g/mol | 180.24 g/mol |

| XLogP3 | - | 3.3 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bonds | 2 | - |

| Topological Polar Surface Area | 29.46 Ų | 29.5 Ų |